(4-(N-cyclopropylsulfamoyl)naphthalen-1-yl)boronic acid
Overview
Description
“(4-(N-cyclopropylsulfamoyl)naphthalen-1-yl)boronic acid” is a compound with the molecular formula C13H14BNO4S and a molecular weight of 291.1 g/mol . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12BNO4S/c12-10(13)7-1-5-9(6-2-7)16(14,15)11-8-3-4-8/h1-2,5-6,8,11-13H,3-4H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3 and a boiling point of 545.2±60.0 °C at 760 mmHg . The compound is a solid .Scientific Research Applications
Polymer Chemistry and Light Emission
Research on β-Naphthalene sulfonic acid (β-NSA) polymerization in a mixed electrolyte of boron trifluoride diethyl etherate (BFEE) and trifluoroacetic acid (TFA) shows that the resultant poly(β-naphthalene sulfonic acid) (PNSA) is partly soluble in methanol and exhibits blue light emission with a fluorescence quantum efficiency of 4% (Huang et al., 2003). This indicates the potential for naphthalene boronic acid derivatives in creating polymers with specific optical properties.
Photochromic Materials
The addition of boronic acids to naphthalene-1,2-diones has been reported to yield novel spirooxazine photochromic dyes, suggesting a pathway for creating materials that change color in response to light exposure (York, 2012).
Organic Synthesis
Suzuki coupling reactions are a cornerstone of organic synthesis, and naphthalene boronic acids play a crucial role in this process. For example, the synthesis of 4-(1-naphthyl) phenyl boronic acid through a series of reactions starting from 4-bromo-aniline demonstrates the utility of these compounds in constructing complex organic molecules (Yao-bing, 2010).
Fluorescent Materials for Sensing
Naphthalene-based boronic acid compounds have been synthesized for saccharide sensing, exploiting the boronic acid's ability to interact with diols found in sugars. These compounds exhibit significant fluorescence changes upon binding with carbohydrates, indicating their potential for developing sensors that detect sugar concentrations in various settings (Zhang et al., 2006).
Safety And Hazards
properties
IUPAC Name |
[4-(cyclopropylsulfamoyl)naphthalen-1-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO4S/c16-14(17)12-7-8-13(11-4-2-1-3-10(11)12)20(18,19)15-9-5-6-9/h1-4,7-9,15-17H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVXRBHWWYILIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC3CC3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(N-cyclopropylsulfamoyl)naphthalen-1-yl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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